molecular formula C16H21F2NO4 B13302347 tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate

tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate

Cat. No.: B13302347
M. Wt: 329.34 g/mol
InChI Key: JCGFAZCMVVQNKU-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate is a chemical compound with the molecular formula C16H21F2NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethoxy-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The carbamate group can undergo hydrolysis, releasing active intermediates that exert their effects on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specificity and binding affinity are crucial .

Properties

Molecular Formula

C16H21F2NO4

Molecular Weight

329.34 g/mol

IUPAC Name

tert-butyl N-[2-[[4-(difluoromethoxy)phenyl]methyl]-3-oxopropyl]carbamate

InChI

InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-9-12(10-20)8-11-4-6-13(7-5-11)22-14(17)18/h4-7,10,12,14H,8-9H2,1-3H3,(H,19,21)

InChI Key

JCGFAZCMVVQNKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC(F)F)C=O

Origin of Product

United States

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